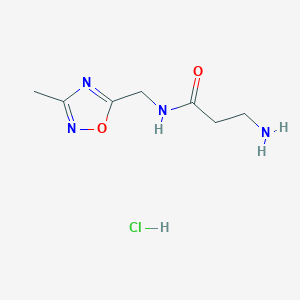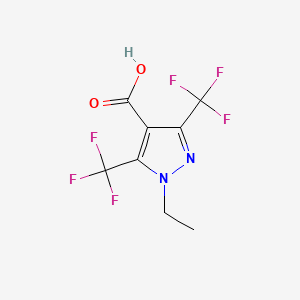![molecular formula C8H6BrN3 B1377912 (4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine CAS No. 1352395-21-1](/img/structure/B1377912.png)
(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine
Descripción general
Descripción
“(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine” is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine . Pyrrolo[3,2-c]pyridine derivatives can be used as indole bioisosteres for designing azaindole-based drugs .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, a related compound, is available in the NIST Chemistry WebBook . It’s a bicyclic compound consisting of a pyrazole and a pyridine ring .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For example, compound 4h exhibited potent FGFR inhibitory activity .Aplicaciones Científicas De Investigación
I have found some information on compounds related to “(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine” and their applications in scientific research. Here’s a comprehensive analysis focusing on unique applications:
Diabetes Management
Compounds similar to “(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine” have been shown to reduce blood glucose levels, which could be beneficial in the treatment of diabetes and related disorders such as hyperglycemia, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Cancer Therapy
Derivatives of pyrrolopyridine have been evaluated for their effects on cancer cell proliferation, apoptosis, migration, and invasion. Specifically, they have shown promise in inhibiting breast cancer cell growth and reducing metastatic abilities .
Synthetic Methodologies
Pyrrolopyrazine derivatives have been synthesized through one-pot processes involving domino imine formation, intramolecular annulation, and Ugi-azide reactions. These methodologies could be applicable to the synthesis of “(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine” for further biological evaluation .
Tautomerism Study
The study of tautomeric forms of pyrazolopyridines can provide insights into the chemical behavior of “(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine”. Understanding these forms can lead to the discovery of new biomedical applications .
Propiedades
IUPAC Name |
(4-bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-4-12-7(3-10)8-5(6)1-2-11-8/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTRWGZEKVXBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2C=N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377834.png)
![[2-(Propan-2-yl)oxolan-3-yl]methanamine](/img/structure/B1377835.png)

![N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1377840.png)




![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride](/img/structure/B1377846.png)
![tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1377848.png)
![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1377851.png)
